2-(4-{4,4-DIMETHYL-6-OXO-2-[(PROPAN-2-YL)AMINO]CYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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Overview
Description
2-(4-{4,4-DIMETHYL-6-OXO-2-[(PROPAN-2-YL)AMINO]CYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that combines elements of cyclohexene, isoindole, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{4,4-DIMETHYL-6-OXO-2-[(PROPAN-2-YL)AMINO]CYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclohexene derivative, followed by the introduction of the isoindole moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-{4,4-DIMETHYL-6-OXO-2-[(PROPAN-2-YL)AMINO]CYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoindole moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-(4-{4,4-DIMETHYL-6-OXO-2-[(PROPAN-2-YL)AMINO]CYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{4,4-DIMETHYL-6-OXO-2-[(PROPAN-2-YL)AMINO]CYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-{4,4-DIMETHYL-6-OXO-2-[(PROPAN-2-YL)AMINO]CYCLOHEX-1-EN-1-YL}-4-OXOBUTYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural elements. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(4Z)-4-(4,4-dimethyl-2-oxo-6-propan-2-yliminocyclohexylidene)-4-hydroxybutyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-14(2)24-17-12-23(3,4)13-19(27)20(17)18(26)10-7-11-25-21(28)15-8-5-6-9-16(15)22(25)29/h5-6,8-9,14,26H,7,10-13H2,1-4H3/b20-18-,24-17? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBGQVAGXMBSEB-OENDJOODSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C1CC(CC(=O)C1=C(CCCN2C(=O)C3=CC=CC=C3C2=O)O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N=C\1CC(CC(=O)/C1=C(/CCCN2C(=O)C3=CC=CC=C3C2=O)\O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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